![molecular formula C15H20N2O3S B5669399 1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)

1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone often involves multi-step chemical reactions, including the formation of key intermediates. For instance, the synthesis of related compounds has been achieved through methods like the Claisen-Schmidt reaction, followed by heterocyclization processes (Koshetova et al., 2022). Moreover, the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, a process that could be analogous to the synthesis of our compound of interest, involves asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones, mediated by a chiral bisphosphine-rhodium catalyst (Senda et al., 2001).

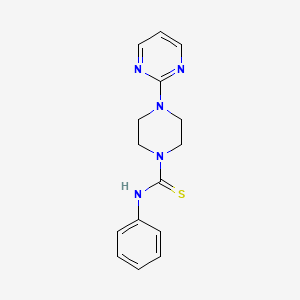

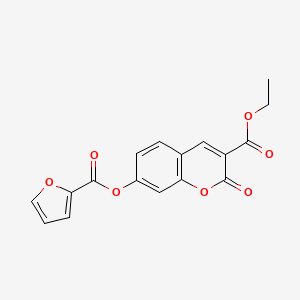

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone often features complex conformations. For example, in some compounds, the piperidine and pyrrolidine rings adopt chair and half-chair conformations, respectively, and are stabilized by intramolecular hydrogen bonding and other non-covalent interactions, such as C—H⋯π and π···π interactions, which play a significant role in determining the molecular geometry and stability (Aravindan et al., 2004).

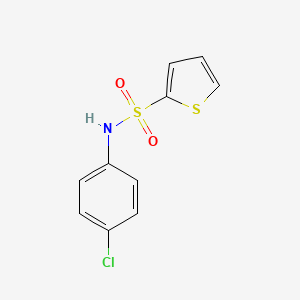

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the piperidine and pyrrolidinone sites, which can undergo various chemical transformations. For instance, the reaction of phenyl-stabilized chiral sulfur ylides with five-membered-ring hemiaminals can yield functionalized pyrrolidines with high enantioselectivity, a reaction pathway that might be applicable to derivatives of our compound of interest (Kokotos & Aggarwal, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and intermolecular forces. For example, the crystal structure of similar compounds is often stabilized by inter- and intramolecular hydrogen bonds and C—H⋯π interactions, which can also influence their melting points and solubility (Karthik et al., 2021).

特性

IUPAC Name |

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c18-15-5-4-12-17(15)13-6-8-14(9-7-13)21(19,20)16-10-2-1-3-11-16/h6-9H,1-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPNPLGXASZSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![1-acetyl-N-[2-(2-phenoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5669331.png)

![(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)

![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)

![N,N-dimethyl-N'-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-benzenediamine](/img/structure/B5669362.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)

![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5669371.png)

![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)

![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)

![3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5669384.png)

![2-anilino-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5669402.png)